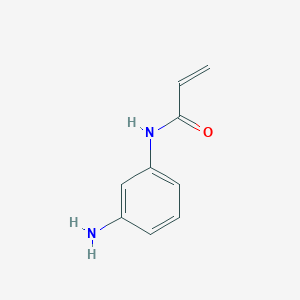

N-(3-aminophenyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKWPXMDCPJEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16230-24-3 | |

| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-aminophenyl)acrylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)acrylamide is a bifunctional monomer containing both a reactive acrylamide moiety and a nucleophilic aminophenyl group. This unique structure makes it a valuable building block in polymer chemistry and a potential candidate for applications in drug delivery and biomaterial science. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates existing knowledge on analogous structures to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₀N₂O, is an organic compound that possesses both an amide and an aromatic amine functional group.[1][2] These functionalities impart specific chemical reactivity and physical characteristics to the molecule. The acrylamide group is susceptible to polymerization and Michael addition reactions, while the amino group can undergo reactions typical of aromatic amines, such as diazotization and acylation.

A summary of the computed and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that most of the available data is computational and awaits experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(3-aminophenyl)prop-2-enamide | [1] |

| CAS Number | 16230-24-3 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Predicted Boiling Point | 389.6 ± 34.0 °C | [2] |

| Predicted Density | 1.189 ± 0.06 g/cm³ | [2] |

| Predicted XLogP3 | 0.5 | [1] |

| Predicted Hydrogen Bond Donor Count | 2 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted Rotatable Bond Count | 2 | [1] |

| Predicted Topological Polar Surface Area | 55.1 Ų | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

3-Phenylenediamine

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Characterization Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR: Signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring (around 6.5-7.5 ppm), the amide proton (a broad singlet), and the amine protons (a broad singlet).[3][4]

-

¹³C NMR: Resonances for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons (between 125-135 ppm), and the aromatic carbons.[4]

-

FTIR (cm⁻¹): Characteristic absorption bands for N-H stretching of the amine and amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (amide I band, ~1650 cm⁻¹), N-H bending of the amide (amide II band, ~1620 cm⁻¹), and C=C stretching of the vinyl group (~1600 cm⁻¹).[5][6]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z = 162.19, along with characteristic fragmentation patterns.[7]

Polymerization and Applications

This compound is primarily utilized as a monomer in the polymer industry.[2] The presence of the acrylamide functionality allows it to undergo free-radical polymerization to form poly(this compound). The resulting polymers can possess unique properties due to the presence of the pendant aminophenyl groups, which can enhance thermal stability, mechanical strength, and chemical resistance.[2] These polymers have found applications in the formulation of adhesives, coatings, and sealants, where the amino groups can promote adhesion to various substrates.[2]

Biological Properties and Potential in Drug Development

There is a significant lack of direct experimental data on the biological properties of this compound. However, by examining the properties of the parent acrylamide molecule and other acrylamide derivatives, we can infer potential biological activities and areas for future research.

Cytotoxicity of Acrylamides

Acrylamide itself is a known neurotoxin and has been shown to exhibit cytotoxicity in various cell lines.[1][2][8] The cytotoxic effects are often attributed to the electrophilic nature of the α,β-unsaturated amide, which can react with cellular nucleophiles such as glutathione and cysteine residues in proteins. This can lead to oxidative stress, DNA damage, and apoptosis.[1]

Table 2: Cytotoxicity of Acrylamide in Various Cell Lines

| Cell Line | Assay | IC₅₀ (24h exposure) | Reference |

| Caco-2 | MTT | 5.9 mM | [1] |

| Caco-2 | PrestoBlue | 8.9 mM | [1] |

| NIH/3T3 | MTT | 6.73 mM | [2][9] |

| A549 | MTT | 4.6 mM | [8] |

It is plausible that this compound may also exhibit cytotoxic effects, although the presence of the aminophenyl group could modulate this activity. Further studies are required to determine the specific IC₅₀ values for this compound in relevant cell lines.

Potential Signaling Pathway Involvement

Studies on acrylamide and its derivatives have implicated several signaling pathways in their mechanism of action. For instance, acrylamide has been shown to induce apoptosis and inflammation through the activation of the MAPK signaling pathway.[10] Other research has pointed to the involvement of protein kinase C (PKC) and AMP-activated protein kinase (AMPK) pathways in acrylamide-induced neurotoxicity.[11]

Given that the acrylamide moiety is the reactive center in these interactions, it is conceivable that this compound could also modulate these or similar pathways. The aminophenyl group could also introduce new biological activities or alter the affinity for specific cellular targets.

Applications in Drug Delivery

Polymers and hydrogels based on acrylamide and its derivatives are extensively studied for drug delivery applications due to their biocompatibility and tunable properties.[12][13] The incorporation of functional monomers like this compound could provide handles for drug conjugation or for modulating the physicochemical properties of the polymer matrix to control drug release. The primary amine group on the phenyl ring could be used for the covalent attachment of drugs, targeting ligands, or other biomolecules.

Conclusion and Future Directions

This compound is a monomer with significant potential in materials science and, potentially, in the biomedical field. While its primary current application is in the synthesis of functional polymers, its structural features suggest that it could be a valuable tool in drug delivery and tissue engineering. The major limitation in fully assessing the potential of this compound is the lack of comprehensive experimental data.

Future research should focus on:

-

Developing and optimizing a reliable synthesis protocol for this compound.

-

Thoroughly characterizing the compound using modern analytical techniques to establish a complete and verified set of physicochemical properties.

-

Evaluating the cytotoxicity of the monomer in a panel of relevant cell lines to determine its safety profile.

-

Investigating the biological activity of the monomer and its polymers, including their effects on key signaling pathways.

-

Exploring the potential of poly(this compound) and its copolymers as platforms for controlled drug delivery and other biomedical applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its use in advanced applications.

References

- 1. This compound | C9H10N2O | CID 22033841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3878247A - Preparation of n-(tertiaryaminoalkyl) acrylamides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 10. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Poly (vinyl alcohol)/poly (acrylamide‐ co ‐diallyldimethyl ammonium chloride) semi‐IPN hydrogels for ciprofloxacin hydrochloride drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(3-aminophenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-aminophenyl)acrylamide, including its chemical identity, synthesis, and its relevance in the context of drug discovery and development. The information is curated for professionals in the chemical and biomedical research fields.

Chemical Identity and Properties

This compound is an organic compound featuring both an amine and an acrylamide functional group. This bifunctionality makes it a versatile monomer for polymerization and a useful scaffold in medicinal chemistry.

Structure and Identifiers:

| Identifier | Value |

| CAS Number | 16230-24-3[1] |

| Molecular Formula | C₉H₁₀N₂O[1] |

| Molecular Weight | 162.19 g/mol [1] |

| IUPAC Name | N-(3-aminophenyl)prop-2-enamide[1] |

| SMILES | C=CC(=O)NC1=CC=CC(=C1)N[1] |

| InChI Key | RRKWPXMDCPJEHS-UHFFFAOYSA-N[1] |

Physicochemical Properties (Computed):

| Property | Value |

| XLogP3 | 0.5[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 2[1] |

| Exact Mass | 162.079312947 Da[1] |

| Topological Polar Surface Area | 55.1 Ų[1] |

Synthesis of this compound

The synthesis of N-substituted acrylamides, such as this compound, can be achieved through the reaction of a primary aromatic amine with acryloyl chloride.

Experimental Protocol: Synthesis of N-substituted Acrylamides

This protocol is adapted from a general method for the synthesis of N-substituted acrylamides.[2]

Materials:

-

Substituted aromatic primary amine (e.g., m-phenylenediamine) (0.01 mol)

-

Triethylamine (0.01 mol)

-

Acryloyl chloride (0.02 mol)

-

Dry acetone (30 ml)

-

Chloroform

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum ether (b.p. = 80°C)

Procedure:

-

In a round-bottomed flask, dissolve the substituted aromatic primary amine (0.01 mol) and triethylamine (0.01 mol) in 30 ml of dry acetone.

-

Cool the solution to 5-10°C using an ice bath.

-

Add acryloyl chloride (0.02 mol) dropwise to the solution with continuous stirring.

-

Continue stirring the reaction mixture for 6 hours at the same temperature.

-

Filter the resulting mixture to remove any precipitate.

-

Evaporate the filtrate under reduced pressure.

-

Extract the residue with a mixture of water and chloroform three times.

-

Separate the chloroform layer and dry it over anhydrous MgSO₄.

-

Evaporate the solvent to yield a thick oily material.

-

Purify the product by recrystallization from petroleum ether (b.p. = 80°C).[2]

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Relevance in Drug Development and Biological Activity

The acrylamide moiety is a key pharmacophore in several approved drugs and clinical candidates. It can act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This can lead to irreversible inhibition and prolonged drug efficacy.[3]

Acrylamide Derivatives as EGFR Inhibitors:

Derivatives of acrylamide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3] While data for this compound itself is not available, studies on structurally related compounds provide valuable insights into the potential of this chemical class.

Quantitative Data: Antiproliferative Activity of Acrylamide-based EGFR Inhibitors [3]

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of gefitinib (an established EGFR inhibitor) and its acrylamide derivative against the A549 non-small cell lung carcinoma cell line.

| Compound | Structure | IC₅₀ (μM) against A549 cells |

| Gefitinib (1) | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 1.5 |

| Acrylamide Derivative (6a) | N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quin-azolin-1(4H)-yl)acrylamide | 0.15 |

Note: The structures are described as in the source publication. The data indicates that the incorporation of an acrylamide group can significantly enhance antiproliferative activity.

EGFR Signaling Pathway:

EGFR activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. Key pathways include the RAS-RAF-MAPK and the PI3K/AKT pathways.[4] Acrylamide-based inhibitors can block these signaling events by targeting the ATP-binding site of the EGFR kinase domain.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for an MTT-based cytotoxicity assay.

This guide provides foundational technical information on this compound for researchers in drug development and related scientific fields. The provided protocols and data serve as a starting point for further investigation and application of this versatile chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-aminophenyl)acrylamide, a versatile organic compound with applications in polymer chemistry and drug development. This document details the experimental protocol for its synthesis, along with a summary of its key physical and chemical properties and spectral data for its characterization.

Introduction

This compound is an organic monomer that holds significant potential in various scientific fields.[1] Its structure, featuring both a reactive acrylamide moiety and a nucleophilic aminophenyl group, makes it a valuable building block for the synthesis of functionalized polymers and as an intermediate in the development of novel pharmaceutical agents. The acrylamide group can participate in polymerization reactions, while the amino group allows for further chemical modifications, rendering it a bifunctional molecule of interest. This guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the acylation of m-phenylenediamine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

A general and adaptable procedure for the synthesis of this compound is outlined below, based on established methods for the preparation of N-substituted acrylamides.[2]

Materials:

-

m-Phenylenediamine

-

Acryloyl chloride

-

Triethylamine

-

Acetone (dry)

-

Chloroform

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve m-phenylenediamine (1 equivalent) and triethylamine (1 equivalent) in dry acetone.

-

Cool the solution to 5-10 °C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (1 equivalent) dropwise to the cooled solution, ensuring the temperature remains between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 6 hours at the same temperature.

-

Filter the resulting mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Extract the residue with a mixture of water and chloroform. Separate the organic layer.

-

Dry the chloroform layer over anhydrous magnesium sulfate and then filter.

-

Evaporate the chloroform to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as a petroleum ether or an alcohol-water mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from publicly available chemical databases.[1][3]

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Predicted to be a solid |

| CAS Number | 16230-24-3 |

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data based on the compound's structure and data from related acrylamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the amide, the vinyl carbons, and the aromatic carbons. Data for acrylamide itself shows characteristic peaks for the vinyl carbons at approximately 128-130 ppm and the carbonyl carbon around 169 ppm.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and the C=C stretching of the vinyl group. Typical FT-IR data for acrylamide shows N-H stretching around 3161-3345 cm⁻¹ and a strong C=O absorption at approximately 1658 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 162.08. The protonated molecule [M+H]⁺ would appear at m/z 163.09.[1]

Workflow and Pathway Visualizations

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), visualize the synthesis workflow and a conceptual pathway for its potential application in drug development.

Caption: Synthesis workflow for this compound.

Caption: Conceptual pathway for drug development applications.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a general synthetic protocol is available, further research is warranted to establish specific quantitative data such as reaction yields and to fully characterize the compound using modern analytical techniques. The information and workflows presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the advancement of its applications in polymer science and drug discovery.

References

- 1. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. This compound | C9H10N2O | CID 22033841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acrylamide(79-06-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: N-(3-aminophenyl)acrylamide - A Core Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)acrylamide is a chemical compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive acrylamide group and a versatile aminophenyl ring, makes it a valuable scaffold for the synthesis of targeted covalent inhibitors and other novel therapeutic agents. This technical guide provides a comprehensive overview of the key molecular and biological characteristics of this compound, including its physicochemical properties, a detailed synthesis protocol, and insights into its potential role in modulating critical signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in experimental settings and for computational modeling in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem[1] |

| Molecular Weight | 162.19 g/mol | PubChem[1] |

| IUPAC Name | N-(3-aminophenyl)prop-2-enamide | PubChem[1] |

| CAS Number | 16230-24-3 | PubChem[1] |

| Predicted Boiling Point | 389.6 ± 34.0 °C | LookChem[2] |

| Predicted Density | 1.189 ± 0.06 g/cm³ | LookChem[2] |

| Predicted pKa | 13.34 ± 0.70 | LookChem[2] |

| Predicted XlogP | 0.5 | PubChem[1] |

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general method for the synthesis of N-substituted acrylamides, adapted for the specific preparation of this compound.

Materials:

-

3-Phenylenediamine

-

Acryloyl chloride

-

Triethylamine

-

Dry acetone

-

Chloroform

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 0.01 mol of 3-phenylenediamine and 0.01 mol of triethylamine in 30 ml of dry acetone.[3]

-

Cool the solution to 5-10 °C with stirring.[3]

-

Slowly add 0.02 mol of acryloyl chloride dropwise to the cooled solution, maintaining the temperature between 5-10 °C.[3]

-

Continue stirring the reaction mixture for 6 hours.[3]

-

Filter the resulting mixture to remove any precipitate.[3]

-

Evaporate the filtrate under reduced pressure to obtain the crude product.[3]

-

Extract the residue with water and chloroform multiple times to purify the product.[3]

-

The final product, this compound, can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

The acrylamide moiety is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This property is leveraged in the design of irreversible inhibitors, which can offer advantages in terms of potency and duration of action.

Role in EGFR Inhibition

The N-phenylacrylamide scaffold is a key component of several potent Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific data for this compound is limited, closely related derivatives have shown significant activity. For instance, a series of N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been synthesized and evaluated as selective inhibitors of the EGFR L858R/T790M mutant, which is associated with resistance to first-generation EGFR inhibitors.

One notable derivative, compound 17i , demonstrated remarkable inhibitory activity against the EGFRL858R/T790M kinase with an IC₅₀ value of 1.7 nM and showed a 22-fold selectivity over the wild-type EGFR.[4] This highlights the potential of the this compound core in the development of targeted cancer therapies.

Modulation of the MAPK Signaling Pathway

The parent compound, acrylamide, has been shown to induce cellular stress responses, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6][7][8] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Acrylamide exposure can lead to oxidative and endoplasmic reticulum stress, which in turn activates MAPK cascades, including the JNK and p38 pathways.[5][8] This activation can ultimately trigger inflammatory responses through the activation of the NLRP3 inflammasome and induce apoptosis.[5][8]

Given these findings, it is plausible that this compound and its derivatives could also modulate MAPK signaling, a property that could be exploited for therapeutic benefit, particularly in oncology and inflammatory diseases.

Logical Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Modulation

Caption: Postulated MAPK signaling pathway modulation.

References

- 1. This compound | C9H10N2O | CID 22033841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGFRL858R/T790M kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]

- 8. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(3-aminophenyl)acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)acrylamide is a bifunctional monomer containing both a polymerizable acrylamide group and a reactive aminophenyl moiety. This unique structure makes it a valuable building block in the synthesis of functional polymers and bioconjugates for various applications in drug delivery, biomaterials, and diagnostics. A thorough understanding of its solubility characteristics in different solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the solubility of this compound, including predicted qualitative solubility, and detailed experimental protocols for its determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The presence of amine and amide groups allows for hydrogen bonding with protic solvents. However, the nonpolar phenyl ring may limit high solubility in water. Solubility is expected to increase with the polarity of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Soluble | These solvents can act as hydrogen bond acceptors and have polarities that are well-suited to dissolve molecules with both polar and nonpolar functionalities. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | The overall polarity of this compound, due to the amine and amide groups, is likely too high for significant solubility in nonpolar solvents. |

| Aqueous Acidic | Dilute Hydrochloric Acid (HCl), Dilute Sulfuric Acid (H₂SO₄) | Soluble | The basic amino group will be protonated in acidic solutions to form a water-soluble ammonium salt. This is a common characteristic of amines. |

| Aqueous Basic | Dilute Sodium Hydroxide (NaOH) | Sparingly Soluble | The amide proton is weakly acidic and generally does not deprotonate in dilute aqueous base. Therefore, a significant increase in solubility is not expected. |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for the quantitative and qualitative determination of the solubility of this compound.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound, evaporating the solvent, and weighing the residual solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid from the supernatant.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Weight of solute (g)) / (Volume of aliquot (L))

UV-Vis Spectrophotometry for Quantitative Solubility Determination

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and a calibration curve can be established.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Phase Separation: Separate the solid from the supernatant as described in the gravimetric method (Step 3).

-

Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. The solubility of the saturated solution is then calculated by taking the dilution factor into account.

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general principle of amine solubility in acidic media.

Caption: Workflow for experimental solubility determination.

Caption: Principle of enhanced amine solubility in acid.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined and published, the provided qualitative predictions and detailed experimental protocols offer a robust framework for researchers and professionals working with this versatile monomer. The principles outlined herein are crucial for the successful design and execution of experiments and processes involving this compound.

Technical Guide on the Safe Handling of N-(3-aminophenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)acrylamide is a chemical compound used in research and as a monomer in polymer synthesis.[1] Its structure, featuring both an amine and an acrylamide functional group, suggests a range of potential chemical reactivities and biological activities.[1] Due to the limited availability of specific safety data, a cautious approach to handling this compound is imperative. This guide provides a summary of available information and general safety protocols.

Chemical and Physical Properties

Limited experimental data for this compound is available. The following table summarizes computed and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem[2] |

| Molecular Weight | 162.19 g/mol | PubChem[2] |

| CAS Number | 16230-24-3 | PubChem[2] |

| Predicted Boiling Point | 389.6 ± 34.0 °C | LookChem[1] |

| Predicted Density | 1.189 ± 0.06 g/cm³ | LookChem[1] |

| Predicted pKa | 13.34 ± 0.70 | LookChem[1] |

| Storage Temperature | 2–8 °C (under inert gas) | LookChem[1] |

Hazard Identification and Toxicological Information

As of the latest information, this compound has been reported by one company as not meeting GHS hazard criteria.[2] However, this is not a comprehensive assessment. Given its structural similarity to acrylamide, a known neurotoxin and probable human carcinogen, it is prudent to handle this compound with care, assuming it may possess similar hazards until more data is available.[3][4][5][6][7][8]

The safety data sheet for the isomer N-(2-aminophenyl)acrylamide indicates that it causes skin, eye, and respiratory irritation.[9] Therefore, similar irritant effects should be anticipated for this compound.

Potential Hazards (Inferred from Related Compounds):

-

May cause skin irritation.[9]

-

May cause serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Experimental Protocols for Safe Handling

The following protocols are general best practices for handling research chemicals with unknown toxicity.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[10][11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.[5][10]

-

Body Protection: A lab coat, fully buttoned. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5][10] If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary.[10]

4.2. Engineering Controls

-

Work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][10]

-

An eyewash station and safety shower should be readily accessible.[10][11]

4.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid generating dust or aerosols.[12] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][10]

4.4. First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][12]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

4.5. Accidental Release Measures

-

Small spills: Wear appropriate PPE. For solid spills, carefully moisten with water to avoid creating dust, then sweep or vacuum into a sealed container for disposal.[4][6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]

-

Large spills: Evacuate the area. Prevent the spill from entering drains. Contact emergency services and follow their instructions.[4][13]

-

Decontamination: Clean the spill area thoroughly with soap and water.[6]

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for risk assessment and safe handling of this compound.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Caption: General experimental workflow for the safe handling of this compound.

Conclusion

While specific toxicological data for this compound is scarce, its structural relationship to known hazardous compounds necessitates a high degree of caution. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. A thorough risk assessment should precede any handling of this compound. This guide serves as a starting point for establishing safe laboratory practices, but it is not a replacement for institutional safety protocols and professional judgment.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H10N2O | CID 22033841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. ehs.unl.edu [ehs.unl.edu]

- 7. epa.gov [epa.gov]

- 8. celljournal.org [celljournal.org]

- 9. aksci.com [aksci.com]

- 10. einsteinmed.edu [einsteinmed.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. researchgate.net [researchgate.net]

- 13. carlroth.com [carlroth.com]

potential applications of N-(3-aminophenyl)acrylamide in polymer science

An In-depth Technical Guide to the Potential Applications of N-(3-aminophenyl)acrylamide in Polymer Science

This technical guide explores the synthesis, polymerization, and, most significantly, the vast potential applications of this compound in the field of polymer science. Due to the presence of a reactive primary amine on the phenyl ring, polymers derived from this monomer are excellent candidates for post-polymerization modification and for the development of functional materials with unique electronic and biomedical properties.

Introduction to this compound

This compound is an aromatic acrylamide monomer featuring a vinyl group amenable to radical polymerization and a nucleophilic primary amine on the phenyl ring. This dual functionality makes it a highly attractive building block for the synthesis of advanced functional polymers. The acrylamide backbone provides stability, while the aminophenyl group serves as a versatile handle for a wide range of chemical modifications or to impart inherent properties such as redox activity and conductivity.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Polymerization

2.1. Monomer Synthesis

The synthesis of this compound can be achieved through the reaction of a primary aromatic amine (3-phenylenediamine) with acryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.[1]

Caption: General synthesis scheme for this compound.

Experimental Protocol: General Synthesis of N-substituted Acrylamides [1]

-

Dissolve the substituted aromatic primary amine (e.g., 3-phenylenediamine) in a suitable dry solvent such as tetrahydrofuran (THF) in a flask.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of acryloyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the mixture to remove the triethylammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid product, for instance, by recrystallization.

2.2. Polymerization

This compound can be polymerized via free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) or a redox initiation system.[1][2] The resulting polymer is poly(this compound).

Caption: Polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization [1]

-

Dissolve the this compound monomer in a suitable solvent (e.g., freshly distilled dry THF) in a polymerization bottle.

-

Add a radical initiator, such as AIBN (typically 0.05% of the monomer weight).

-

Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

-

Seal the bottle tightly and heat the solution in a water bath at a suitable temperature (e.g., 80°C) for a specified time (e.g., 3 hours).

-

Precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Copolymerization with other vinyl monomers like acrylonitrile, methyl acrylate, or methyl methacrylate can also be performed to tailor the properties of the resulting polymer.[1]

Potential Applications

The primary advantage of poly(this compound) lies in the reactivity of the pendant aminophenyl groups. This opens up a wide array of potential applications, particularly in the realms of functional materials and drug delivery.

3.1. Post-Polymerization Modification

The amine groups on the polymer backbone are ideal sites for further chemical reactions, allowing for the creation of a diverse range of functional polymers from a single precursor.[3]

Caption: Post-polymerization modification workflow.

This strategy allows for the introduction of various functionalities, including:

-

Bioconjugation: Covalent attachment of proteins, peptides, or nucleic acids for applications in biosensing, diagnostics, and targeted drug delivery.[2]

-

Crosslinking: Introduction of crosslinking agents to form hydrogels for applications in tissue engineering and controlled release systems.[2]

-

Solubility Tuning: Modification with hydrophilic or hydrophobic groups to control the polymer's solubility and create amphiphilic structures for self-assembly.

3.2. Redox-Active and Conductive Polymers

The aminophenyl group is structurally similar to aniline, the monomer for the well-known conducting polymer, polyaniline. This suggests that poly(this compound) could exhibit interesting redox and electronic properties.

Upon electrochemical or chemical oxidation, the amine groups can be converted into radical cations, leading to a conjugated system along the polymer backbone.[4] This could enable applications in:

-

Electrochromic Devices: Materials that change color in response to an electrical potential.[4]

-

Sensors: The electronic properties of the polymer could be modulated by the binding of analytes.

-

Antistatic Coatings: The conductivity of the polymer could be used to dissipate static charge.

-

Energy Storage: The redox activity could be harnessed in batteries or supercapacitors.[4]

Caption: Redox switching in poly(this compound).

3.3. Biomedical Applications

The polyacrylamide backbone is generally considered biocompatible, and the presence of amine groups offers numerous possibilities for biomedical applications.[5]

-

Drug Delivery: Drugs can be covalently attached to the amine groups, potentially through a cleavable linker, for controlled release.

-

Gene Delivery: The primary amines can be protonated at physiological pH, leading to a cationic polymer that can complex with negatively charged DNA or RNA for gene delivery applications.

-

Tissue Engineering: The polymer can be functionalized with cell-adhesive peptides to create scaffolds that promote cell growth and tissue regeneration.[6]

Properties of Related N-Substituted Polyacrylamides

| Polymer | Monomer | Properties | Potential Applications |

| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide | Thermoresponsive (LCST ~32°C)[7] | Smart hydrogels, drug delivery, cell culture[8] |

| Poly(N,N-dimethylacrylamide) (PDMA) | N,N-dimethylacrylamide | Water-soluble, biocompatible | Hydrogels, viscosity modifiers |

| Poly(N-acryloyl pyrrolidine) | N-acryloyl pyrrolidine | Thermoresponsive[3] | Stimuli-responsive materials |

| Copolymers of N-substituted acrylamides with methyl methacrylate | N-substituted acrylamide, Methyl methacrylate | Varied softening points and solubility depending on composition[1] | Moldable plastics with tailored properties |

Conclusion

This compound is a monomer with significant untapped potential in polymer science. While detailed studies on its homopolymer are scarce, its chemical structure strongly suggests a wide range of promising applications. The ease of polymerization of the acrylamide group, combined with the versatile reactivity of the aminophenyl moiety, makes poly(this compound) an excellent platform for creating advanced functional materials. Future research into the synthesis, polymerization, and functionalization of this polymer is likely to yield novel materials for applications in electronics, biotechnology, and medicine. Researchers and drug development professionals are encouraged to explore this versatile monomer in their quest for next-generation polymers.

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity [mdpi.com]

- 8. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles | MDPI [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Amine Group in N-(3-aminophenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)acrylamide is a bifunctional molecule of significant interest in materials science and drug development. Its chemical versatility stems from the presence of both a reactive acrylamide moiety and a nucleophilic aromatic amine. This technical guide provides a comprehensive overview of the reactivity of the primary amine group, offering insights into its chemical behavior, which is crucial for the strategic design and synthesis of novel polymers, biomaterials, and therapeutic agents. This document details the amine group's fundamental properties, explores its participation in key chemical transformations, and provides experimental context for its derivatization.

Core Properties of the Amine Group

The reactivity of the amine group in this compound is fundamentally governed by the electronic properties of the phenyl ring, which is substituted with an electron-withdrawing acrylamide group. This substitution pattern influences the nucleophilicity and basicity of the amine.

Basicity and pKa

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Predicted pKa | 13.34 ± 0.70[1] |

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Key Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a nucleophilic center, capable of participating in a variety of chemical reactions. These reactions provide pathways for the functionalization of the molecule, enabling its incorporation into larger structures or the introduction of new chemical moieties.

Acylation

Acylation of the primary amine group is a common and efficient method to form an amide bond. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-(3-acylaminophenyl)acrylamide derivatives are valuable intermediates in the synthesis of functional polymers and potential drug candidates.

General Reaction Scheme for Acylation: this compound + Acylating Agent (e.g., R-COCl) → N-(3-acylaminophenyl)acrylamide + HCl

Experimental Protocol: General Procedure for Acylation of Aromatic Amines with Acryloyl Chloride [3]

This protocol describes a general method for the synthesis of N-substituted acrylamides from aromatic primary amines, which can be adapted for this compound.

-

Reaction Setup: In a round-bottomed flask, dissolve the aromatic primary amine (0.01 mol) and a tertiary amine base such as triethylamine (0.01 mol) in a dry, inert solvent like acetone (30 mL).

-

Addition of Acylating Agent: Cool the solution to 5-10 °C in an ice bath. Add acryloyl chloride (0.02 mol) dropwise to the stirred solution.

-

Reaction: Continue stirring the reaction mixture for 6 hours at room temperature.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Extract the residue with water and an organic solvent such as chloroform.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.

Alkylation

The amine group can undergo N-alkylation with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. However, direct alkylation of aromatic amines with alkyl halides can be challenging and may result in a mixture of products due to multiple alkylations. More controlled methods, such as reductive amination or using specific catalysts, are often employed.

General Reaction Scheme for Alkylation: this compound + Alkyl Halide (R-X) → N-(3-(alkylamino)phenyl)acrylamide + HX

Experimental Protocol: General Procedure for N-Alkylation of Amides under Microwave Irradiation [4]

This protocol provides a solvent-free method for the N-alkylation of amides, which could be adapted for the acrylamide moiety, but the principles can be considered for the amine group as well. For the primary amine of this compound, a strong base is required to deprotonate it for alkylation.

-

Reaction Mixture: Mix the amide (5 mmol), an excess of the alkyl halide (7.5 mmol), a phase-transfer catalyst such as tetrabutylammonium bromide (0.5 mmol), and a solid base like potassium carbonate (20 mmol) and potassium hydroxide (20 mmol).

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300W). The reaction time and temperature will depend on the specific reactants.

-

Work-up: After cooling, the product can be isolated by extraction with a suitable solvent and purified by chromatography.

Diazotization

As a primary aromatic amine, the 3-amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically performed at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl)[5][6][7][8]. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of functional groups onto the aromatic ring.

General Reaction Scheme for Diazotization: this compound + NaNO₂ + 2HCl → [N-(3-diazoniophenyl)acrylamide]Cl⁻ + NaCl + 2H₂O

Experimental Protocol: General Procedure for Diazotization of a Primary Aromatic Amine [8]

This protocol outlines the general steps for preparing a diazonium salt from a primary aromatic amine.

-

Amine Solution: Dissolve or suspend the primary aromatic amine (e.g., aniline, 1 mL) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL) in a beaker.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.8 g) in water (4 mL) and add it slowly to the cold amine solution while stirring. Maintain the temperature between 0-5 °C.

-

Diazonium Salt Solution: The resulting solution contains the diazonium salt. Due to its instability, it is typically used immediately in subsequent reactions.

Reactivity of the Acrylamide Group: A Note on Michael Addition

While the primary focus of this guide is the amine group, it is important to acknowledge the reactivity of the acrylamide moiety. The α,β-unsaturated carbonyl system of the acrylamide group is an excellent Michael acceptor. It can react with nucleophiles, including other amine molecules, via a Michael-type addition. This reaction is reversible and the activation energy for the addition is generally lower than for the reverse elimination reaction[9].

Table 2: Spectroscopic Data for this compound and Related Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | Predicted values based on similar structures | Predicted values based on similar structures | Predicted values based on similar structures | [M+H]⁺: 163.08660, [M+Na]⁺: 185.06854 |

| N-(3-nitrophenyl)acrylamide derivatives | NH: 10.34-10.81; Olefinic H: 7.61-8.25; Aromatic H: 6.72-8.25[10] | C=O: 167.35; Olefinic C: 124.26, 139.32; Aromatic C: 119.94-148.72[10] | NH: 3109-3110; C=O: 1681-1689; C=C: 1623-1625[10] | - |

Conclusion

The amine group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. Its moderate nucleophilicity and the ability to form a diazonium salt make it a valuable precursor for the synthesis of a diverse array of functionalized monomers and polymers. Understanding the reactivity of this amine group is paramount for harnessing the full potential of this compound in the development of advanced materials and therapeutics. This guide provides a foundational understanding and practical context for researchers working with this important chemical entity. Further experimental studies are warranted to obtain precise quantitative data on the kinetics of these reactions for this specific molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H10N2O | CID 22033841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. byjus.com [byjus.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

Methodological & Application

Synthesis of Poly(N-(3-aminophenyl)acrylamide) Hydrogels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(N-(3-aminophenyl)acrylamide) hydrogels. These hydrogels, possessing reactive amine functionalities, are promising materials for various biomedical applications, including drug delivery, tissue engineering, and biosensing. The protocols outlined below are based on established principles of free-radical polymerization of acrylamide derivatives.

Application Notes

Poly(this compound) hydrogels are crosslinked, three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. The presence of the aminophenyl group offers several advantages:

-

Bio-conjugation: The primary amine groups on the phenyl ring serve as reactive handles for the covalent attachment of biomolecules such as peptides, proteins, and drugs.

-

Stimuli-Responsiveness: The amine groups can impart pH-sensitivity to the hydrogel, influencing its swelling behavior in different pH environments.

-

Redox Potential: The aminophenyl moiety may offer redox-responsive characteristics, enabling the development of hydrogels that can degrade or release therapeutic agents in response to specific redox cues in the biological environment. This is particularly relevant for targeted drug delivery to tissues with altered redox states, such as tumors.

-

Drug Delivery: These hydrogels can be designed for controlled and sustained release of therapeutic agents. The drug can be physically entrapped within the hydrogel matrix or chemically conjugated to the polymer backbone for a more controlled release profile.

Experimental Protocols

This section details the protocols for the synthesis of the this compound monomer and its subsequent polymerization to form a hydrogel.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a plausible synthetic route based on the acylation of m-phenylenediamine with acryloyl chloride.

Materials:

-

m-Phenylenediamine

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of Poly(this compound) Hydrogel via Free-Radical Polymerization

This protocol outlines the preparation of the hydrogel using a redox-initiated free-radical polymerization method.

Materials:

-

This compound (monomer)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Prepare a stock solution of the monomer by dissolving a desired amount of this compound in deionized water.

-

Prepare a stock solution of the crosslinker (MBA) in deionized water.

-

In a reaction vessel (e.g., a glass vial or between two glass plates with a spacer), mix the monomer solution and the crosslinker solution to achieve the desired final concentrations (see Table 1 for examples).

-

Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

-

Add the initiator, APS (as a freshly prepared aqueous solution), to the monomer/crosslinker mixture and swirl gently to mix.

-

Add the accelerator, TEMED, to the solution and mix thoroughly but gently to avoid introducing air bubbles.

-

Immediately pour the solution into a mold or between glass plates.

-

Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours). Gelation should be observable within minutes to an hour.[2]

-

After polymerization is complete, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, crosslinker, and initiator. Change the water several times over 24-48 hours.

-

The purified hydrogel can then be used for characterization and application studies.

Data Presentation

The properties of the resulting hydrogel are highly dependent on the synthesis parameters. The following tables provide examples of how quantitative data can be structured for comparison. Note that the values presented are illustrative and based on typical ranges for polyacrylamide-based hydrogels.

Table 1: Example Formulations for Poly(this compound) Hydrogel Synthesis

| Formulation ID | Monomer Conc. (wt%) | Crosslinker (MBA) Conc. (mol% to monomer) | APS Conc. (mol% to monomer) | TEMED Conc. (mol% to monomer) |

| PAmP-H1 | 10 | 1 | 0.1 | 0.2 |

| PAmP-H2 | 10 | 2 | 0.1 | 0.2 |

| PAmP-H3 | 15 | 1 | 0.1 | 0.2 |

| PAmP-H4 | 15 | 2 | 0.1 | 0.2 |

Table 2: Example Properties of Synthesized Polyacrylamide-based Hydrogels

| Formulation ID | Swelling Ratio (q) | Compressive Modulus (kPa) | Gelation Time (min) |

| PAmP-H1 | 15.2 | 5.8 | ~15 |

| PAmP-H2 | 10.5 | 12.3 | ~12 |

| PAmP-H3 | 12.8 | 10.1 | ~10 |

| PAmP-H4 | 8.7 | 20.5 | ~8 |

Swelling Ratio (q) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of poly(this compound) hydrogel.

Diagram 2: Redox-Responsive Drug Release Mechanism

Caption: Conceptual diagram of redox-responsive drug release from the hydrogel.

References

Application Notes and Protocols for N-(3-aminophenyl)acrylamide in Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-aminophenyl)acrylamide, also commonly referred to as 3-acrylamidophenylboronic acid (3-APBA), as a versatile functional monomer in the development of advanced biosensors. The unique chemical properties of 3-APBA, particularly the reversible covalent interaction of its boronic acid moiety with diol-containing molecules, make it an excellent candidate for the sensitive and selective detection of various biologically significant analytes.

Introduction to this compound (3-APBA) in Biosensing

This compound (3-APBA) is an aromatic compound containing both a polymerizable acrylamide group and a functional boronic acid group. This dual functionality allows for its incorporation into various polymer matrices, such as hydrogels and molecularly imprinted polymers (MIPs), which form the basis of the sensing platform. The phenylboronic acid component is capable of forming reversible covalent bonds with compounds possessing cis-diol functionalities, a structural feature present in many important biological molecules, including carbohydrates (like glucose) and catecholamines (like dopamine). This specific interaction is the cornerstone of 3-APBA-based biosensors.

Principle of Detection

The sensing mechanism of 3-APBA-based biosensors relies on the interaction between the boronic acid group and the target analyte.

-

For Diol-Containing Analytes (e.g., Glucose): At physiological pH, the boronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The binding of a diol-containing molecule, such as glucose, to the boronate form creates a stable cyclic ester. This binding event alters the charge and hydration state of the polymer network, leading to a measurable change in its physical or electrochemical properties. In hydrogel-based sensors, this can manifest as swelling or shrinking, which can be detected optically.[1] In electrochemical sensors, the change in charge distribution near an electrode surface can be measured.

-

For Catechol-Containing Analytes (e.g., Dopamine): The ortho-dihydroxy groups of catecholamines, like dopamine, also readily form stable cyclic esters with boronic acid. This interaction can be transduced into an electrochemical signal. In molecularly imprinted polymers, the 3-APBA monomer can be polymerized in the presence of the target analyte (template). After removal of the template, cavities with a specific shape and chemical functionality for the analyte are left behind, enabling highly selective rebinding.[2][3]

Applications in Biosensing

The primary applications of 3-APBA as a functional monomer in biosensors are in the detection of glucose and dopamine, both of which are critical biomarkers for various health conditions.

Glucose Sensing

The development of continuous glucose monitoring systems is a major focus in diabetes management. 3-APBA-based hydrogels offer a promising platform for non-enzymatic glucose sensing. The swelling or shrinking of the hydrogel in response to glucose concentration can be monitored through various optical methods.[4][5]

Dopamine Sensing

Dopamine is a key neurotransmitter, and its abnormal levels are associated with several neurological disorders, including Parkinson's disease. Electrochemical sensors utilizing molecularly imprinted polymers (MIPs) made with 3-APBA have demonstrated high sensitivity and selectivity for dopamine detection.[2][3] The imprinting process creates recognition sites that are highly specific for dopamine, allowing for its detection even in the presence of common interfering substances like ascorbic acid and uric acid.[2][3]

Quantitative Data Presentation

The performance of various biosensors utilizing this compound as a functional monomer is summarized in the tables below for easy comparison.

Table 1: Performance of 3-APBA-Based Glucose Biosensors

| Sensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Hydrogel Optical Diffuser | Optical | 0 - 100 mM | Not Specified | [4] |

| Nanocomposite Hydrogel Optical Fiber | Optical (SPR) | 0 - 20 mM | Not Specified | [5] |

| Hydrogel Grating | Optical (Diffraction) | 0 - 50 mM | Not Specified | [6] |

| Poly(HEAA-ran-PAAPBA) Fluid | Viscometric | 27 - 468 mg/mL | Not Specified | [7][8] |

| PABA-functionalized SWNTs | Chemiresistive | Not Specified | 3.46 mM | [9][10] |

Table 2: Performance of 3-APBA-Based Dopamine Biosensors

| Sensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Molecularly Imprinted Polymer (MIP) | Electrochemical (DPV) | 50 nM - 2 µM | ~20 nM | [2][3] |

| Aptamer-Modified Graphene Microelectrode | Electrochemical | 1 - 100 µM | 0.5 µM | [11][12] |

| F-CuInS2 QDs | Fluorescence | Not Specified | Not Specified | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound (3-APBA) in biosensor development.

Synthesis of this compound (3-APBA) Monomer

This protocol describes a common method for the synthesis of the 3-APBA monomer.[7]

Materials:

-

3-Aminophenylboronic acid monohydrate

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Ice bath

Procedure:

-

Dissolve 3-aminophenylboronic acid monohydrate (e.g., 3.4 g, 21.9 mmol) in a 1:1 mixture of THF and deionized water (e.g., 80 mL).

-

Cool the solution to 4 °C in an ice bath.

-

Slowly add sodium bicarbonate (e.g., 3.7 g, 44.0 mmol) to the solution.

-

Slowly add acryloyl chloride (e.g., 3.57 mL, 44.1 mmol) to the mixture while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF and water under vacuum to obtain a solid.

-

Dissolve the solid in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound product.

Fabrication of a 3-APBA-Based Hydrogel for Optical Glucose Sensing

This protocol details the preparation of a photo-polymerized hydrogel for optical glucose detection.[4]

Materials:

-

This compound (3-APBA)

-

Acrylamide (AAm)

-

N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

-

2,2-Diethoxyacetophenone (DEAP) (photoinitiator)

-

Dimethyl sulfoxide (DMSO)

-

Glass slides

-

UV light source

Procedure:

-

Prepare a monomer solution in DMSO containing:

-

Acrylamide (e.g., 78.5 mol%)

-

N,N'-methylenebis(acrylamide) (e.g., 1.5 mol%)

-

This compound (e.g., 20 mol%)

-

2,2-Diethoxyacetophenone (photoinitiator)

-

-

Stir the solution for 10 minutes at room temperature.

-

Pipette the prepolymer solution onto a glass slide.

-

Place a second glass slide on top, using spacers to control the hydrogel thickness.

-

Expose the setup to a UV light source to initiate polymerization and form the hydrogel film.

-

After polymerization, carefully separate the glass slides and wash the hydrogel extensively with deionized water to remove unreacted monomers.

Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for Electrochemical Dopamine Detection

This protocol describes the electropolymerization of a 3-APBA-based MIP on a gold electrode for dopamine sensing.[2][3]

Materials:

-

Gold electrode (working electrode)

-

This compound (3-APBA)

-

Acrylamide (AAm) (spacer monomer)

-

N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

-

Dopamine hydrochloride (template)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Potentiostat/Galvanostat

Procedure:

-